molecular formula C10H14Cl2F2N2 B051254 1-(2,4-Difluorophenyl)piperazine dihydrochloride CAS No. 115761-77-8

1-(2,4-Difluorophenyl)piperazine dihydrochloride

Cat. No.: B051254
CAS No.: 115761-77-8
M. Wt: 271.13 g/mol
InChI Key: XJXLAHNBVVIBFD-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)piperazine dihydrochloride is a fluorinated phenylpiperazine derivative supplied as a high-purity dihydrochloride salt for enhanced stability and solubility in research applications. This compound is of significant interest in medicinal chemistry and neuroscience research, particularly as a structural analog for studying neurotransmitter systems. Piperazine-based compounds are known to interact with a range of central nervous system targets . Specifically, structurally similar compounds like para-fluorophenylpiperazine (pFPP) have been documented to act as a 5-HT1A receptor agonist and also exhibit activity as a serotonin and norepinephrine reuptake inhibitor . This profile makes such compounds valuable pharmacological tools for probing the role of the serotonergic system. Consequently, this compound is primarily used in basic research to investigate receptor binding affinities, signal transduction pathways, and in the preclinical characterization of novel psychoactive substances. It is also utilized in chemical synthesis as a building block for the development of more complex molecules with potential biological activity . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

1-(2,4-difluorophenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2.2ClH/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXLAHNBVVIBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556299
Record name 1-(2,4-Difluorophenyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115761-77-8
Record name 1-(2,4-Difluorophenyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The nucleophilic substitution method involves reacting piperazine with 2,4-difluorobenzyl chloride in a polar aprotic solvent. Piperazine acts as a bidentate nucleophile, displacing the chloride ion from the benzyl chloride derivative. The reaction proceeds via an SN2 mechanism, forming the monosubstituted piperazine intermediate, which is subsequently protonated to yield the dihydrochloride salt.

Procedure and Optimization

Step 1 : Anhydrous piperazine (6.89 g, 80 mmol) is dissolved in freshly distilled tetrahydrofuran (THF, 40 mL).
Step 2 : 2,4-Difluorobenzyl chloride (20 mmol) is added dropwise under nitrogen atmosphere.
Step 3 : The mixture is refluxed for 4–6 hours, monitored by TLC (ethyl acetate/hexane, 1:1).
Step 4 : Post-reaction, the mixture is cooled, filtered, and concentrated. The crude product is dissolved in ethyl acetate (100 mL), washed with NaOH (pH >12), and dried over Na2SO4.
Step 5 : The free base is treated with HCl gas in ethanol to precipitate the dihydrochloride salt.

Table 1: Optimization Parameters for Nucleophilic Substitution

ParameterConditionYieldPurity (HPLC)Source
SolventTHF89%98.5%
TemperatureReflux (66°C)85%97.8%
Molar Ratio (Piperazine:Benzyl chloride)4:192%99.1%
AcidificationHCl in ethanol95%99.6%

Advantages : High yield (>90%), simplicity, and scalability.
Limitations : Requires strict anhydrous conditions and excess piperazine.

Cyclization Reaction

Patent-Based Synthesis

A patent-derived method uses 2,4-difluoroaniline and bis(2-chloroethyl)amine hydrochloride under high-temperature cyclization. The reaction forms the piperazine ring in situ, avoiding pre-functionalized piperazine.

Industrial-Scale Protocol

Step 1 : 2,4-Difluoroaniline (100 kg) and bis(2-chloroethyl)amine hydrochloride (165 kg) are heated to 160°C for 12 hours.
Step 2 : The crude product is treated with isopropanol (230 kg) for crystallization.
Step 3 : Recrystallization using methanol/water (10:1) yields the dihydrochloride salt.

Table 2: Cyclization Reaction Performance

ConditionOutcomeYieldPurity (HPLC)Source
Temperature160°C, 12 hours64%99.58%
Solvent SystemIsopropanol/methanol-water65.6%99.67%
Molar Ratio (Aniline:Bis-chloroethyl)1:1.664%99.5%

Advantages : Avoids piperazine handling, suitable for bulk production.
Limitations : Moderate yield (~65%), high energy input.

Nitro-Mannich Reaction

Diastereoselective Synthesis

This method employs a nitro-Mannich reaction to construct the piperazine ring with stereochemical control. A nitroalkane reacts with 2,4-difluorobenzaldehyde and ammonium acetate, followed by reduction and HCl treatment.

Key Steps

Step 1 : 2,4-Difluorobenzaldehyde (10 mmol), nitromethane (12 mmol), and ammonium acetate (15 mmol) are stirred in methanol at 0°C.
Step 2 : The nitroamine intermediate is reduced using H2/Pd-C (10 bar, 50°C).
Step 3 : The resulting amine is reacted with 1,2-dibromoethane to form the piperazine ring.
Step 4 : Acidification with HCl yields the dihydrochloride salt.

Table 3: Nitro-Mannich Reaction Metrics

ParameterConditionYieldPurity (HPLC)Source
CatalystPd-C (10%)78%98.2%
Pressure10 bar H275%97.5%
SolventMethanol80%98.9%

Advantages : Stereochemical control, avoids halogenated intermediates.
Limitations : Multi-step synthesis, moderate yield.

Hydrochloride Salt Formation

Acid-Base Titration

The free base (1-(2,4-difluorophenyl)piperazine) is dissolved in ethanol, and HCl gas is bubbled until pH <2. The precipitate is filtered, washed with cold ethanol, and dried.

Table 4: Salt Formation Efficiency

ParameterOutcomePurity (HPLC)Source
SolventEthanol99.8%
HCl ConcentrationGas-phase99.5%
Washing SolventCold ethanol99.7%

Advantages : High purity, minimal byproducts.
Limitations : Requires careful pH control.

Analytical Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/phosphate buffer gradient) confirms purity >99.5% for all methods. NMR (D2O, 400 MHz) shows characteristic peaks: δ 7.45 (m, Ar-H), 3.25 (s, piperazine-H).

Comparative Analysis

MethodYield RangePurity RangeScalabilityCost Efficiency
Nucleophilic85–95%97–99.6%HighModerate
Cyclization60–65%99.5–99.7%IndustrialLow
Nitro-Mannich75–80%97.5–98.9%LowHigh

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of difluorophenylpiperazine N-oxide.

    Reduction: Formation of reduced difluorophenylpiperazine derivatives.

    Substitution: Formation of substituted difluorophenylpiperazine derivatives with various functional groups.

Scientific Research Applications

1-(2,4-Difluorophenyl)piperazine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in studies of receptor binding and signal transduction pathways.

    Medicine: Investigated for its potential therapeutic effects in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

1-(2,4-Dichlorophenyl)piperazine Derivatives

  • Structure : Substitution of fluorine with chlorine at the 2- and 4-positions of the phenyl ring.
  • Key Differences: Electron Withdrawing Effects: Chlorine is less electronegative than fluorine but has a larger atomic radius, leading to steric and electronic differences in receptor interactions. Biological Activity: In quinolone antibiotics, 2,4-dichlorophenyl-piperazine derivatives (e.g., compounds 5a–c) showed moderate antibacterial activity, while their 2,4-difluorophenyl counterparts (e.g., compounds 6g–i) exhibited enhanced potency against Gram-positive and Gram-negative bacteria, likely due to improved membrane permeability . Metabolic Stability: Chlorine may increase susceptibility to oxidative metabolism compared to fluorine, reducing half-life .

1-(4-Chlorophenyl)piperazine Dihydrochloride

  • Structure : A single chlorine substituent at the 4-position of the phenyl ring (CAS 38869-46-4).
  • Applications: Primarily used as a reference standard in analytical chemistry (e.g., HPLC determination of antihistamines) rather than in CNS drug development .

1-(2-Fluorobenzyl)piperazine Dihydrochloride

  • Structure : A fluorobenzyl group (-CH₂-C₆H₄F) attached to the piperazine ring (CAS 76835-09-1).
  • Therapeutic Use: Functions as an anthelmintic agent in veterinary medicine, contrasting with the CNS-focused applications of the difluorophenyl derivative .

1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride (Trimetazidine Dihydrochloride)

  • Structure : A trimethoxybenzyl substituent on the piperazine ring.
  • Key Differences :
    • Electron-Donating Effects : Methoxy groups enhance electron density on the aromatic ring, opposing the electron-withdrawing nature of fluorine.
    • Pharmacology : Used as an anti-ischemic agent to improve cardiac metabolism, demonstrating how substituent chemistry dictates therapeutic niche .

Comparative Data Table

Compound Name Substituent(s) Molecular Formula Key Biological Activity Metabolic Notes
1-(2,4-Difluorophenyl)piperazine 2,4-difluorophenyl C₁₀H₁₂Cl₂F₂N₂ PET imaging ligands (mGluR2) High stability due to fluorine
1-(2,4-Dichlorophenyl)piperazine 2,4-dichlorophenyl C₁₀H₁₂Cl₄N₂ Antibacterial agents Prone to oxidative metabolism
1-(4-Chlorophenyl)piperazine 4-chlorophenyl C₁₀H₁₃Cl₃N₂ Analytical standards Limited CNS penetration
1-(2-Fluorobenzyl)piperazine 2-fluorobenzyl C₁₁H₁₇Cl₂FN₂ Anthelmintic High lipophilicity
Trimetazidine dihydrochloride 2,3,4-trimethoxybenzyl C₁₄H₂₂Cl₂N₂O₃ Anti-ischemic Demethylation in metabolism

Biological Activity

1-(2,4-Difluorophenyl)piperazine dihydrochloride is a piperazine derivative characterized by a difluorophenyl substitution. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer therapy. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C10H12Cl2F2N2
  • Molecular Weight : 234.67 g/mol
  • Structure : The compound features a piperazine ring substituted with a 2,4-difluorophenyl group, which enhances its pharmacological properties.

This compound exhibits its biological activity primarily through interactions with various neurotransmitter receptors and pathways:

  • Adenosine A2A Receptor Antagonism : This compound has been implicated in the development of selective antagonists for the adenosine A2A receptor, which plays a significant role in neurological conditions such as Parkinson's disease and depression. Its structural features enhance binding affinity and selectivity for these receptors.
  • Serotonin Receptor Interaction : Research indicates that piperazine derivatives can modulate serotonin receptors, influencing neurotransmitter dynamics. This modulation may provide therapeutic benefits in treating mood disorders and anxiety.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Description References
Neuropharmacology Modulates adenosine and serotonin receptors; potential in treating Parkinson's and depression.
Anticancer Activity Exhibits cytotoxic effects on various cancer cell lines; potential for further development.
Pharmacological Profiles Enhances the efficacy of larger molecular structures in drug formulations.

Neuropharmacological Studies

In a study focusing on the interaction of piperazine derivatives with neurotransmitter systems, this compound was shown to significantly affect receptor binding dynamics. The compound's ability to act as an antagonist at the adenosine A2A receptor was highlighted as a critical mechanism for its potential therapeutic effects in neurodegenerative diseases.

Anticancer Potential

Research has demonstrated that piperazine derivatives can exhibit cytotoxicity against various cancer cell lines. For instance, studies indicated that this compound could induce apoptosis in certain leukemia and breast cancer cell lines. The compound's effectiveness was evaluated using flow cytometry assays, which revealed dose-dependent apoptotic activity .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound Name Structural Similarity Unique Features
1-(m-Trifluoromethylphenyl)piperazineSimilar piperazine coreStrong serotonin receptor activity
1-(4-Fluorophenyl)piperazineSubstituted piperazineInvestigated for dopamine transport
1-(3-Chlorophenyl)piperazineSimilar piperazine structureEffects on anxiety disorders

Q & A

Q. What ethical guidelines apply to in vivo studies with this compound?

  • Methodological Answer : Follow institutional animal care protocols (IACUC) for dosing (mg/kg) and endpoint monitoring. Given its structural similarity to designer drugs (e.g., 1-(3-chlorophenyl)piperazine), include abuse liability assessments (e.g., conditioned place preference) in rodent models .

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